7-bromo-4-(3-chlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
7-Bromo-4-(3-chlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a complex organic compound characterized by its bromine and chlorine substituents on a benzoxazepine ring structure
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound may include its use as a probe in biochemical studies. Its structural features allow it to interact with specific biomolecules, aiding in the understanding of biological processes.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may exhibit biological activity that can be explored for therapeutic purposes.
Industry: In the chemical industry, this compound can be utilized in the development of new materials or as a precursor for other valuable chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-(3-chlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the bromo and chloro substituents under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium cyanide (NaCN) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of new functional groups, leading to derivatives with altered chemical properties.
Mechanism of Action
The mechanism by which 7-bromo-4-(3-chlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
7-Bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one: Similar structure with a different position of substituents.
Benzamide, N-(3-chlorophenyl)-4-bromo-: Another compound with bromo and chloro substituents but different functional groups.
Uniqueness: The uniqueness of 7-bromo-4-(3-chlorophenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one lies in its specific arrangement of substituents and the resulting chemical properties
This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-bromo-4-(3-chlorophenyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO2/c16-11-4-5-14-10(6-11)8-18(15(19)9-20-14)13-3-1-2-12(17)7-13/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTUCJYDAXEGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCC(=O)N1C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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